molecular formula C12H14S2 B3044505 3,3',4,4'-Tetramethyl-2,2'-bithiophene CAS No. 100118-76-1

3,3',4,4'-Tetramethyl-2,2'-bithiophene

Cat. No. B3044505
CAS RN: 100118-76-1
M. Wt: 222.4 g/mol
InChI Key: XICJRRJECOCSQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,3’,4,4’-Tetramethyl-2,2’-bithiophene” is a type of organic compound that is used in the synthesis of n-type conjugated polymers . These polymers have potential utility for the fabrication of low-cost, lightweight organic electronics, such as organic thin-film transistors .


Synthesis Analysis

The compound can be synthesized via direct arylation polycondensation . This eco-friendly protocol allows for the synthesis of high-performance n-type conjugated polymers based on bithiophene imide (BTI) through careful molecular design .

Scientific Research Applications

Homogeneous Stereoselective Catalysis

  • 3,3',4,4'-Tetramethyl-2,2'-bithiophene derivatives have been synthesized for use in homogeneous catalysis. For instance, a study by Benincori et al. (2000) describes the synthesis of enantiopure tetraMe-BITIOP, a C2-symmetry chelating ligand for transition metals. This ligand, when complexed with Ru(II) and Rh(I), was used as a catalyst in homogeneous hydrogenation reactions, achieving excellent enantiomeric excesses (Benincori, Cesarotti, Piccolo, & Sannicolo, 2000).

Electrochemical and Optical Properties

  • The electrochemical and optical properties of polymers synthesized from 3,3',4,4'-Tetramethyl-2,2'-bithiophene have been a subject of research. For example, Arbizzani et al. (1992) studied the optical properties of poly(3-methylthiophenes) electrosynthesized by dimethyl-2,2'-bithiophenes, analyzing the conformation of the starting dimers (Arbizzani, Barbarella, Bongini, Mastragostino, & Zambianchi, 1992).

Polymer Synthesis and Properties

  • Fujinami et al. (2012) explored the synthesis of thiophene- and bithiophene-based alternating copolymers via Pd-catalyzed direct C-H arylation. They optimized reaction conditions to synthesize polymers, including those from 3,3',4,4'-tetramethylbithiophene, resulting in polymers with high molecular weight and good yields (Fujinami, Kuwabara, Lu, Hayashi, & Kanbara, 2012).

Solid-State Structure and Electrochemistry

  • Research by Speck et al. (2012) focused on the synthesis, solid-state structure, and electrochemical properties of hexaferrocenyl-2,2'-bithiophene. They investigated the electronic and structural properties, highlighting the electrostatic interactions among ferrocenyl termini as oxidation progresses (Speck, Schaarschmidt, & Lang, 2012).

Electrochemical Reduction

  • The electrochemical reduction of dihalo-2,2'-bithiophenes, including variants of 3,3',4,4'-Tetramethyl-2,2'-bithiophene, has been studied. Mubarak (2002) investigated this reduction at carbon cathodes, providing insights into the mechanisms and products of these electrochemical reactions (Mubarak, 2002).

Future Directions

The future directions for “3,3’,4,4’-Tetramethyl-2,2’-bithiophene” could involve further exploration of its use in the synthesis of n-type conjugated polymers, particularly for the development of organic electronics .

properties

IUPAC Name

2-(3,4-dimethylthiophen-2-yl)-3,4-dimethylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14S2/c1-7-5-13-11(9(7)3)12-10(4)8(2)6-14-12/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICJRRJECOCSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1C)C2=C(C(=CS2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593038
Record name 3,3',4,4'-Tetramethyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100118-76-1
Record name 3,3',4,4'-Tetramethyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3',4,4'-Tetramethyl-2,2'-bithiophene
Reactant of Route 2
3,3',4,4'-Tetramethyl-2,2'-bithiophene
Reactant of Route 3
Reactant of Route 3
3,3',4,4'-Tetramethyl-2,2'-bithiophene
Reactant of Route 4
3,3',4,4'-Tetramethyl-2,2'-bithiophene
Reactant of Route 5
3,3',4,4'-Tetramethyl-2,2'-bithiophene
Reactant of Route 6
3,3',4,4'-Tetramethyl-2,2'-bithiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.